4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide
Overview
Description
4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a cyclopentyl group and a carboxamide moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions and involves the formation of a piperazine ring through an intramolecular cyclization reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions . Substitution reactions can be carried out using nucleophiles such as halide ions (Cl-, Br-) under specific conditions . Major products formed from these reactions include disulfides from oxidation reactions and thioethers from alkylation reactions.
Scientific Research Applications
In biology, it has been investigated for its antimicrobial properties and its potential as a precursor for drug development. In medicine, it is being explored for its potential therapeutic applications, including its use as an antiviral, anti-inflammatory, and anticancer agent . In industry, it is used in the synthesis of polymers and other materials due to its ability to form strong bonds with metals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses . The precise molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through a combination of receptor binding and enzyme inhibition .
Comparison with Similar Compounds
4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide can be compared with other similar compounds, such as 4-chlorophenyl azide and 4-chlorophenyl isothiocyanate . These compounds share the chlorophenyl group but differ in their functional groups and overall structure. Other similar compounds include various piperazine derivatives that have been studied for their therapeutic potential and diverse biological activities .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-13-5-7-15(8-6-13)19-9-11-20(12-10-19)16(21)18-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXTJWAIZDFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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